(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester
Overview
Description
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester is an organic compound with a complex structure that includes bromine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 3-(5-bromo-2-fluorophenyl)-2-propenoic acid.
Reduction: Formation of 3-(5-bromo-2-fluorophenyl)-2-propenol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl groups on biological systems. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities. Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorocinnamic acid
- 5-Bromo-2-fluorobenzamide
- 5-Bromo-2-fluoro-4-methylphenylboronic acid
Uniqueness
Compared to similar compounds, (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester is unique due to its ester functional group and the specific positioning of bromine and fluorine atoms on the phenyl ring
Properties
IUPAC Name |
methyl (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWRMVBEENZIRO-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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